molecular formula C16H21NO2 B1148141 β−CFΤ−acid CAS No. 53898-64-9

β−CFΤ−acid

Cat. No. B1148141
CAS RN: 53898-64-9
M. Wt: 259.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β−CFΤ−acid is a chemical compound that has gained significant attention in scientific research. It is a derivative of the naturally occurring amino acid, cysteine. This compound has been found to have a wide range of potential applications in the field of medicine and biotechnology.

Scientific Research Applications

  • Wastewater Treatment and Environmental Impact : β-lactams, a group of antibiotics including CFT, react with peracetic acid (PAA) in wastewater treatment processes. This reaction, which follows second-order kinetics, can be significant in managing the environmental impact of β-lactams, including CFT, in water bodies (Zhang et al., 2017).

  • Synthesis and Characterization of Biological Macromolecules : β-lactoglobulin, a milk protein, can be chemically combined with other molecules like chitosan and ferulic acid to create new biomaterials. These novel materials exhibit enhanced functional properties, such as improved antioxidant activity and thermal stability (Wang et al., 2019).

  • Medical Imaging and Disease Diagnosis : Radioligands based on β-CFT compounds, such as [18F]β-CFT-FP, are used in positron emission tomography (PET) to visualize the dopamine transporter. This has implications in diagnosing and assessing the severity of diseases like Parkinson's (Kämäräinen et al., 2000).

  • Pharmaceuticals and Drug Development : The oxidative transformation of β-lactams like CFT by PAA under wastewater treatment conditions suggests the possibility of developing new pharmaceuticals or drug degradation methods (Dou et al., 2020).

  • Advanced Materials and Sensor Technology : Nanostructures like β-Ni(OH)2, synthesized via unique mechanisms, have applications in creating sensitive nonenzymatic glucose sensors, demonstrating the versatile use of β-CFT related compounds in material science (Luo et al., 2012).

properties

IUPAC Name

(1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVJURKSCUOSRS-DGAVXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6wjy4C4bcq

CAS RN

53898-64-9
Record name RTI-104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053898649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJY4C4BCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
β−CFΤ−acid
Reactant of Route 2
β−CFΤ−acid
Reactant of Route 3
β−CFΤ−acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
β−CFΤ−acid
Reactant of Route 5
β−CFΤ−acid
Reactant of Route 6
β−CFΤ−acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.